Product packaging for 1,2-Diazaspiro[2.4]heptane(Cat. No.:CAS No. 513-25-7)

1,2-Diazaspiro[2.4]heptane

Cat. No.: B14747089
CAS No.: 513-25-7
M. Wt: 98.15 g/mol
InChI Key: STTPKYFNZHZQBY-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.4]heptane is a structurally rigid spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core framework, featuring two nitrogen atoms in a fused ring system, is a key building block for designing novel bioactive molecules. This compound is closely related to the 4,6-diazaspiro[2.4]heptane-5,7-dione (cyclopropanespirohydantoin) pharmacophore, which has been extensively researched for its potent anticonvulsant properties . Derivatives based on this scaffold have demonstrated promising activity in standard seizure models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, showing efficacy comparable to some standard drugs while exhibiting lower neurotoxicity . The value of the this compound structure extends beyond neurology. Its constrained three-dimensional geometry makes it an excellent bioisostere for piperazine rings, a common feature in pharmaceuticals . Incorporating this spirocyclic core can enhance selectivity, improve metabolic stability, and reduce off-target effects in drug candidates . This scaffold is also highly versatile for chemical exploration, serving as a precursor for synthesizing more complex spiro-linked N-containing heterocycles, which are prevalent in numerous natural products and active pharmaceuticals . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers handling this compound should consult the relevant safety data sheets and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B14747089 1,2-Diazaspiro[2.4]heptane CAS No. 513-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

513-25-7

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1,2-diazaspiro[2.4]heptane

InChI

InChI=1S/C5H10N2/c1-2-4-5(3-1)6-7-5/h6-7H,1-4H2

InChI Key

STTPKYFNZHZQBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NN2

Origin of Product

United States

Structural Significance of Spirocyclic Systems in Chemical Design

Spirocyclic compounds, characterized by two rings connected by a single common atom, are increasingly recognized for their value in chemical design, particularly in the realm of drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets. uni.lu This contrasts with traditional planar aromatic systems, offering a path to improved potency and selectivity. google.com

The rigidity of many spirocyclic systems, especially those composed of smaller rings, limits the number of possible conformations a molecule can adopt. uni.lu This conformational restriction can be a significant advantage in structure-based drug design, as it can help to lock a molecule into its bioactive conformation, thus improving its efficacy. google.com Furthermore, the introduction of sp3-rich spirocyclic motifs into drug candidates has been correlated with improved physicochemical properties, such as increased solubility and metabolic stability. google.combldpharm.com

Overview of Spiro 2.4 Heptane Architectures in Heterocyclic Chemistry

The spiro[2.4]heptane framework, which consists of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, is a key structural motif. chemicalbook.combldpharm.com When heteroatoms are introduced into this framework, a diverse range of heterocyclic compounds with potential applications in medicinal chemistry can be accessed. The inclusion of nitrogen atoms to form diazaspiroheptanes is of particular interest due to the prevalence of nitrogen-containing heterocycles in pharmaceuticals.

While specific research on 1,2-Diazaspiro[2.4]heptane is limited, the synthesis of related diazaspiro compounds provides insight into potential synthetic strategies. For instance, the synthesis of 4,5-diazaspiro[2.3]hexanes and 1,2-diazaspiro[3.3]heptanes has been achieved through methods like dihalocarbene addition and [2+2] cycloaddition. uni.lu These approaches highlight the chemical strategies that could potentially be adapted for the synthesis of the this compound scaffold.

The table below provides a summary of the properties of the parent carbocycle, spiro[2.4]heptane, and a closely related diazaspiro derivative, offering a glimpse into the fundamental characteristics of this compound class.

PropertySpiro[2.4]heptane1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid
Molecular Formula C7H12C6H8N2O2
Molecular Weight 96.17 g/mol 140.14 g/mol
CAS Number 185-49-9Not available
Predicted XlogP 3.10.5

Data sourced from PubChem and other chemical databases. chemicalbook.combldpharm.comdntb.gov.ua

Current Research Trajectories for 1,2 Diazaspiro 2.4 Heptane Scaffolds

Direct Construction of the this compound Framework

The direct formation of the diazaspiro[2.4]heptane core involves methods that assemble the complete spirocyclic system in a single key step or a concise sequence.

Dihalo-Carbene Additions for Spiro-Bridged Diazacycles

The addition of carbenes to alkenes is a fundamental method for constructing cyclopropane (B1198618) rings. This strategy has been successfully applied to the synthesis of related diazaspirocycles, such as 4,5-diazaspiro[2.3]hexanes. researchgate.netnih.gov In a representative synthesis, dihalocarbenes are added across the exocyclic double bond of 3-alkylidene-1,2-diazetidines. researchgate.netnih.gov Using difluorocarbene, generated from trifluoromethyltrimethylsilane (TMSCF₃) and sodium iodide (NaI), the corresponding spirocycles were formed in high yields through a stereospecific addition. researchgate.netnih.gov However, the more reactive dichlorocarbene (B158193) led to lower yields because of a competitive insertion of the carbene into the nitrogen-nitrogen bond of the diazetidine ring. researchgate.netnih.gov

This methodology suggests a viable route to this compound systems by reacting a suitable precursor, such as 4-methylene-pyrazolidine, with a dihalocarbene source.

Table 1: Dihalocarbene Addition for the Synthesis of 4,5-Diazaspiro[2.3]hexanes researchgate.netnih.gov

Carbene SourceStarting MaterialProductYield (%)
TMSCF₃/NaI (for :CF₂)3-Benzylidene-1,2-diazetidine derivative6,6-Difluoro-4,5-diazaspiro[2.3]hexane derivativeup to 97
CHCl₃/NaOH (for :CCl₂)3-Benzylidene-1,2-diazetidine derivative6,6-Dichloro-4,5-diazaspiro[2.3]hexane derivativeup to 64

Cycloaddition Approaches for Related Diazaspiro[n.m]heptanes (e.g., [3.3]heptanes)

Cycloaddition reactions are powerful tools for building cyclic and heterocyclic structures. While direct [3+2] cycloadditions to form the pyrazolidine (B1218672) ring of a spiro system are plausible, documented examples often involve the formation of other related diazaspiro compounds. For instance, larger 1,2-diazaspiro[3.3]heptanes have been synthesized via a [2+2] cycloaddition reaction between 3-alkylidene-1,2-diazetidines and tetracyanoethylene (B109619) (TCNE), achieving yields as high as 99%. researchgate.netnih.gov This approach demonstrates the utility of building one ring onto an existing heterocyclic framework. researchgate.netnih.gov

[3+2] cycloaddition reactions are also widely employed for creating five-membered nitrogen heterocycles. mdpi.com The reaction of pyridazinium ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to fused pyrrolopyridazine systems. mdpi.com A similar strategy, involving an appropriate 1,3-dipole and a methylenecyclopropane (B1220202) derivative, could potentially lead to the this compound core.

Catalytic Strategies in Spiroheterocycle Formation

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency and selectivity. The formation of spiroheterocycles is no exception, with both transition-metal catalysis and organocatalysis playing crucial roles. researchgate.netnih.gov

Transition-Metal Catalysis : Palladium-catalyzed reactions are frequently used. For example, a combination of a palladium species like Pd(PPh₃)₄ and a phosphoric acid catalyst can be used to obtain polysubstituted pyrrolidines. researchgate.net Gold catalysts, such as AuPPh₃Cl/AgSbF₆, have been used in cascade reactions to generate fused N-heterocycle libraries from amine nucleophiles and alkynoic acids. mdpi.com These types of catalytic systems are adaptable for constructing spirocyclic frameworks.

Organocatalysis : N-Heterocyclic Carbenes (NHCs) are particularly versatile organocatalysts for spiroheterocycle synthesis. nih.govmdpi.com NHCs can activate substrates in various ways, leading to intermediates like the Breslow intermediate, which can then participate in annulation reactions to form spiro compounds. nih.gov For example, NHC catalysis has been used to synthesize spirooxindole γ-lactones and spirocyclohexane pyrazolones. researchgate.netnih.gov

Annulation Reactions for Nitrogen-Containing Spiro Systems

Annulation, the formation of a new ring onto an existing structure, is a key strategy for synthesizing complex polycyclic and spirocyclic systems. mit.edu These reactions often proceed as a cascade or domino sequence, efficiently building molecular complexity. researchgate.net

NHC-catalyzed annulation reactions are prominent in the synthesis of nitrogen-containing spirocycles. nih.govresearchgate.net A notable example is the [3+2] annulation of enals with 3-hydroxy oxindoles to form spiro γ-butyrolactones with high enantioselectivity. mdpi.com Another approach involves the NHC-catalyzed [4+2] annulation of unsaturated pyrazolones with aldehydes to yield multifunctional spiropyrazolone scaffolds. researchgate.net These methods highlight how different annulation strategies ([3+2], [4+2], [3+3]) can be employed to access diverse spiroheterocyclic structures by carefully choosing the substrates and catalytic system. nih.gov

Stereocontrolled Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer spirocycles is of great interest for pharmaceutical applications. rsc.org The development of enantioselective methodologies has been a major focus in recent years, with organocatalysis emerging as a particularly powerful tool. rsc.orgrsc.org

Enantioselective Approaches to Spiro-Nitrogen Heterocycles

Achieving stereocontrol in the synthesis of spiro-nitrogen heterocycles relies on the use of chiral catalysts that can differentiate between enantiotopic faces of a substrate.

Asymmetric Organocatalysis : This field has provided numerous methods for the enantioselective synthesis of spiro compounds. researchgate.netrsc.org Chiral aminocatalysis, often using derivatives of proline or other chiral amines, is a common strategy. researchgate.net Bifunctional organocatalysts, such as quinine-derived squaramides or thioureas, are highly effective as they can activate both reaction partners simultaneously through hydrogen bonding and other non-covalent interactions. researchgate.net These catalysts have been used to produce spiro-compounds with excellent diastereo- and enantioselectivities (up to 99:1 dr and 99% ee). researchgate.net

Chiral N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs are widely used to construct stereogenic centers, including the quaternary spiro-center. mdpi.com Enantioselective NHC-catalyzed reactions, such as the formal [2+2] cycloaddition of ketenes and isatins, can produce spirocyclic oxindole-β-lactones with high enantioselectivities (83–99% ee). mdpi.com Similarly, the [3+2] annulation of α,β-unsaturated aldehydes and aurones can yield spiro-products with excellent enantioselectivity (88–95% ee). mdpi.com The choice of the chiral NHC catalyst is critical for controlling both the reaction pathway and the stereochemical outcome. nih.gov

Table 2: Examples of Enantioselective NHC-Catalyzed Annulations for Spiroheterocycles mdpi.com

Annulation TypeSubstrate 1Substrate 2Product TypeYield (%)Enantiomeric Excess (ee %)
Formal [2+2]KetenesIsatinsSpirocyclic oxindole-β-lactones36-9983-99
Oxidative [2+2]Aliphatic aldehydesIsatin-derived ketiminesSpiro-β-lactams33-8293-98
[3+2] Annulationα,β-Unsaturated aldehydesAuronesSpiro-tetrahydrofurans42-8388-95
[3+2] AnnulationEnals3-Hydroxy oxindolesSpiro γ-butyrolactones63-88up to 98

Diastereoselective Cyclization in Azaspiro[2.4]heptane Assembly

The control of stereochemistry during the formation of the azaspiro[2.4]heptane ring is paramount for accessing specific, biologically active isomers. Diastereoselective cyclization reactions are central to this endeavor, where the spatial arrangement of atoms is carefully directed by the reaction conditions and substrate design. High stereoselectivity is often achieved by guiding the reaction through a preferred transition state, typically a chair-like conformation, which minimizes steric repulsions between substituents. mdpi.com

A notable strategy for assembling the spiro[2.4]heptane core involves a diastereoselective dibromocyclopropanation of a substituted methylenepyrrolidine derivative. mdpi.com In this approach, the addition of dibromocarbene to the double bond of a precursor like tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate proceeds to form a mixture of diastereomeric dibromo-substituted 5-azaspiro[2.4]heptanes. mdpi.com Although the initial cyclopropanation may yield a mixture, subsequent reaction steps, such as hydrogenolysis for debromination, can proceed with high stereoselectivity, ultimately furnishing a single desired stereoisomer in high yield. mdpi.com

The choice of reagents and reaction pathway can significantly influence the diastereochemical outcome. For instance, in the synthesis of related oxygenated heterocycles via silyl-Prins cyclizations, the structure of the starting alkenylsilyl alcohol and the choice of Lewis acid catalyst are critical in directing the reaction towards the desired cis-2,6-disubstituted dihydropyran product, avoiding competing reaction pathways. mdpi.comnih.gov Similar principles of kinetic and thermodynamic control are applicable to the assembly of azaspirocycles, where careful selection of catalysts and reaction conditions can favor the formation of one diastereomer over others.

Control over Quaternary Stereocenters in Spiro-Fused Systems

The defining feature of a spirocycle is the spiroatom, a single carbon atom that is a member of two rings. This atom is a quaternary stereocenter, and the precise control of its three-dimensional configuration is a significant challenge in organic synthesis. The construction of such sterically congested centers requires robust and highly selective methodologies. chemrxiv.orgacs.org

Catalytic enantioselective synthesis represents the state-of-the-art for establishing spiro quaternary stereocenters. acs.org In the context of azaspiro[2.4]heptane systems, which are valuable proline analogues, phase-transfer catalysis has emerged as a powerful tool. mdpi.com For example, the enantioselective synthesis of a key precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid utilizes a cinchona alkaloid-derived catalyst to control the stereochemistry during a double allylic alkylation of a glycine (B1666218) imine. mdpi.com This key reaction establishes the stereochemistry that is carried through to the final spirocyclic product.

Broader strategies for constructing quaternary stereocenters in spiro-fused systems often involve:

Nucleophilic Substitution: Methods using malonic ester nucleophiles to attack electrophilic precursors, such as 3-halooxindoles, mediated by a copper(II)-bisoxazoline catalyst, can create benzylic quaternary stereocenters. acs.org

Conjugate Addition: The enantioselective conjugate addition of carbon nucleophiles, like arylboronic acids, to α,β-unsaturated cyclic enones, catalyzed by palladium complexes, can furnish ketones with a β-benzylic quaternary stereocenter in high yield and enantioselectivity. acs.org

Rearrangements and Cyclizations: Hydride shift-triggered cyclization processes have been developed for the highly diastereoselective synthesis of spirooxindoles containing two contiguous quaternary stereocenters, achieving diastereomeric ratios of up to >20:1. chemrxiv.org

These diverse methods underscore the ongoing innovation in creating complex, three-dimensional spirocyclic frameworks with precise stereochemical control.

Multicomponent and Cascade Reactions for Spiro-Nitrogen Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade (or domino) reactions, involving a sequence of intramolecular transformations, are highly efficient strategies for building molecular complexity. beilstein-journals.orgnih.govnih.gov These approaches are prized for their atom economy, operational simplicity, and ability to generate diverse libraries of compounds from simple precursors, aligning with the principles of green chemistry. nih.gov

For the synthesis of spiro-nitrogen compounds, several powerful cascade reactions have been reported:

Michael–Michael-Aldol Cascade: An organocatalytic cascade reaction involving Michael, Michael, and aldol (B89426) additions has been used to synthesize spirooxindole derivatives in good yields and with excellent diastereo- and enantioselectivity. rsc.org This strategy works with various heterocycles, including oxindoles, benzofuranones, and pyrazolones. rsc.org

Ring-Opening/Cyclization Cascade: Spiro(nitrocyclopropane)oxindoles can undergo a cascade reaction with Huisgen zwitterions (generated in situ from triphenylphosphine (B44618) and azodicarboxylates). nih.govacs.org This process involves the ring-opening of the cyclopropane followed by a cyclization to afford polyfunctionalized pyrazolo[3,4-b]indole derivatives with high stereoselectivity. nih.govacs.org

Copper-catalyzed MCRs have also proven effective for the synthesis of diverse spirotetrahydrocarbazoles. In one example, a three-component reaction of 2-methylindole, an aromatic aldehyde, and a cyclic dienophile (like an isatylidene malononitrile) proceeds smoothly to give spiro[carbazole-2,3'-indoline] products with good yields and high diastereoselectivity. beilstein-journals.org The proposed mechanism involves the in situ formation of an indole-based ortho-quinodimethane, which then undergoes a Diels-Alder reaction with the dienophile. beilstein-journals.org

Reaction TypeKey ReactantsProduct ClassCatalyst/ReagentKey FeaturesReference(s)
Michael-Michael-Aldol Cascade Oxindoles, EnalsSpirooxindolesOrganocatalystHigh diastereo- and enantioselectivity rsc.org
Ring-Opening/Cyclization Cascade Spiro(nitrocyclopropane)oxindoles, AzodicarboxylatesPyrazolo[3,4-b]indolesPPh₃Broad substrate scope, high stereoselectivity nih.govacs.org
Multicomponent Diels-Alder 2-Methylindole, Aldehydes, DienophilesSpirotetrahydrocarbazolesCuSO₄Good yields, high diastereoselectivity beilstein-journals.org

Green Chemistry and Scalable Production of Azaspiro[2.4]heptane Intermediates

The principles of green chemistry—the design of chemical products and processes that reduce or eliminate hazardous substances—are increasingly integral to pharmaceutical synthesis. mdpi.comrsc.org The goal is to develop sustainable, safe, and efficient manufacturing processes. jocpr.com For the production of azaspiro[2.4]heptane intermediates, these principles can be applied at every stage, from solvent selection to process design.

Solvent Selection: A major contributor to the environmental footprint of pharmaceutical production is solvent usage. jocpr.com Green chemistry promotes the use of safer, more environmentally benign solvents. Water is an excellent green solvent, and its use in catalytic reactions is a key area of research. nih.gov Other alternatives to hazardous solvents like dichloromethane (B109758) include bio-based solvents and supercritical CO₂. jocpr.com Solvent selection guides rank solvents based on safety, health, and environmental criteria to aid chemists in making greener choices. unibo.it

Solvent ClassExamplesGreen StatusRationale
Recommended Water, Ethanol, Isopropanol, AcetoneGreenLow toxicity, renewable sources, biodegradable
Substitution Advisable Acetonitrile, Toluene, Tetrahydrofuran (THF)YellowPossess some toxicity or environmental hazards
Unfavored/Banned Dichloromethane (DCM), Chloroform, Benzene, Diethyl EtherRedHigh toxicity, carcinogenicity, significant environmental impact

Process Optimization: The adoption of MCRs and cascade reactions is inherently a green strategy, as it reduces the number of synthetic steps, minimizes the need for purification of intermediates, and saves energy and materials. nih.gov Catalysis is another cornerstone of green chemistry. Catalytic reactions, whether using metals, organocatalysts, or enzymes, are preferred over stoichiometric reagents because they reduce waste and often allow for milder reaction conditions. jocpr.com

For scalable production, continuous flow processing offers significant advantages over traditional batch manufacturing. Flow chemistry can improve safety, consistency, and efficiency, and the technology is being increasingly adopted for the synthesis of active pharmaceutical ingredients (APIs). nih.govresearchgate.net The development of a robust, scalable, and green synthesis for key intermediates, such as the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid used in the synthesis of the antiviral drug ledipasvir, is a critical objective for industrial chemistry. mdpi.com

Strategic Derivatization Pathways for this compound Scaffolds

Once the core this compound scaffold is assembled, its strategic derivatization is essential for exploring structure-activity relationships in drug discovery programs. Functionalization can be targeted at the nitrogen atoms of the pyrazolidine ring or the carbon framework of the cyclopropane and pyrazolidine rings.

The nitrogen atoms of the diazaspiro core are nucleophilic and can be readily functionalized. A common strategy involves the introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which not only modulates the reactivity of the nitrogen but also serves as a handle for further modification. mdpi.com After protection, the other nitrogen can be alkylated or acylated to introduce a wide variety of substituents.

Functionalization of the carbon skeleton can be achieved by carrying reactive functional groups through the synthetic sequence. For instance, the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid provides a carboxylic acid handle that is ripe for elaboration, most commonly through amide bond formation to link the spirocycle to other molecular fragments. mdpi.com

Furthermore, synthetic strategies used for related spirocycles can inspire derivatization pathways. For example, the synthesis of 4,5-diazaspiro[2.3]hexanes via dihalocarbene addition to 3-alkylidene-1,2-diazetidines suggests that the cyclopropane ring of a diazaspiro[2.4]heptane could be formed from an appropriately substituted pyrrolidine (B122466) precursor. researchgate.netnih.gov This precursor could be designed with various substituents, leading to a diverse range of final products. Similarly, [2+2] cycloaddition reactions with precursors bearing an exocyclic double bond offer a route to larger spiro-fused ring systems. researchgate.netnih.gov These methods provide a versatile toolkit for creating a library of this compound analogues for biological evaluation.

Ring-Opening Reactions of Strained Spiro[2.4]heptane Moieties

The significant strain energy stored within the spiro[2.4]heptane framework, particularly in the cyclopropane ring, makes it susceptible to reactions that lead to ring-opening. nih.gov This can proceed through either homolytic cleavage of carbon-carbon bonds or by nucleophilic attack on the strained ring.

Homolytic Bond Fission in Spiro[2.4]alkane Analogues

The carbon-carbon bonds of the cyclopropane ring in spiroalkanes are susceptible to homolytic fission, a process involving the cleavage of a covalent bond where each fragment retains one of the bonding electrons to form two free radicals. google.com This type of bond breaking is typically initiated by providing energy, for instance through heat or ultraviolet radiation. google.com

In the case of spiro[2.4]alkane analogues, electron spin resonance (ESR) studies have shown that homolytic ring fission is a prominent reaction pathway. The mode and rate of this cleavage are influenced by factors such as the relief of ring strain and stereoelectronic control. For smaller spiroalkanes like spiro[2.4]heptane, the relief of the significant ring strain is a major driving force. google.com This leads to the cleavage of the inter-ring C-C bond, resulting in the formation of a more stable cycloalkenylethyl radical. google.com For instance, the spiro[2.4]hept-2-yl radical, generated via hydrogen abstraction, rapidly rearranges to the cyclopentenylethyl radical, which is the only species detected by ESR spectroscopy. google.com This rearrangement is driven by the energetic benefit of opening the strained three-membered ring.

Nucleophilic Attack on Spiroaziridine and Related Strained Rings

The reactivity of the this compound core can be understood by analogy to related strained heterocyclic systems, such as spiroaziridines and epoxides. These small, strained rings are susceptible to nucleophilic attack, which provides a pathway to relieve ring strain. clockss.org The reaction involves a nucleophile attacking one of the electrophilic carbon atoms of the strained ring, leading to bond cleavage and ring-opening. clockss.orgresearchgate.net

In systems like aziridines, particularly when the nitrogen atom is activated by an electron-withdrawing group, the ring is highly susceptible to opening by nucleophiles. clockss.org The reaction can be catalyzed by Lewis acids, which coordinate to the heteroatom (e.g., nitrogen in aziridines or oxygen in epoxides), further polarizing the C-N or C-O bonds and enhancing the electrophilicity of the ring carbons. google.comnih.gov Under acidic conditions, the reaction often proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. mdpi.com The nucleophile typically attacks the more substituted carbon atom because it can better stabilize the developing partial positive charge in the transition state. mdpi.com

For example, the ring-opening of activated spiro-aziridine oxindoles with various nucleophiles is a well-documented process that proceeds with high diastereoselectivity. google.com Similarly, N-sulfonylaziridines undergo efficient ring-opening when treated with nucleophiles like hydrogen polysulfides. These examples demonstrate that the strained ring of a spiro-heterocycle is a key reactive site for nucleophilic addition, a principle that extends to the this compound system.

Radical Chemistry Involving the Spiro[2.4]heptane Framework

The spiro[2.4]heptane skeleton exhibits distinct reactivity towards radical species, primarily involving hydrogen abstraction and subsequent rearrangements stabilized by the unique electronic properties of the cyclopropane ring.

Hydrogen Abstraction Processes

Hydrogen abstraction from the spiro[2.4]heptane framework by radicals, such as the t-butoxyl radical, has been investigated using ESR spectroscopy. google.com These studies reveal that abstraction preferentially occurs at the methylene (B1212753) group of the five-membered ring that is adjacent to the cyclopropane ring (the C-2 position). This site is particularly activated towards radical attack. google.com

Upon abstraction of a hydrogen atom from this position, a spiro[2.4]hept-2-yl radical is formed. However, this radical is typically not observed directly in ESR experiments because it undergoes an extremely rapid ring-opening rearrangement, as discussed in section 3.1.1. google.com In contrast, hydrogen abstraction from other positions on the five-membered ring, which would form less stable secondary radicals, is observed to a much lesser extent. google.com This selectivity highlights the activating effect of the adjacent cyclopropane ring on the C-H bonds at the spiro junction.

Pseudo-Allyl Type Effects and Electronic Delocalization

The enhanced reactivity of the hydrogen atoms on the carbon adjacent to the cyclopropane ring is attributed to a "pseudo-allyl type of effect." google.com This effect involves the delocalization of the unpaired electron in the resulting spiro[2.n]alk-2-yl radical into the Walsh orbitals of the adjacent cyclopropane ring. This electronic delocalization stabilizes the radical, much like the delocalization of an unpaired electron across the pi-system of an allyl radical. google.com

This stabilization lowers the energy of the transition state for hydrogen abstraction, making the cyclopropylmethyl (cpm) sites more reactive than typical secondary alkyl sites. google.com Semi-empirical SCF-MO calculations support this explanation, confirming the delocalization of the spin density onto the cyclopropane ring. google.com This pseudo-allyl stabilization is a key electronic feature of the spiro[2.4]heptane framework, influencing its radical chemistry and the subsequent fate of the radical intermediates.

Transformations of the Diazaspiro[2.4]heptane Core via Functional Group Interconversions

Beyond reactions that open the strained ring, the this compound core can be modified through functional group interconversions, particularly at the nitrogen atoms of the hydrazine (B178648) moiety. These transformations allow for the synthesis of a diverse range of derivatives while preserving the spirocyclic skeleton. By analogy with related diazaspirocycles and hydrazines, common transformations include N-acylation, N-sulfonylation, and N-alkylation. nih.gov

For instance, the free N-H groups of the pyrazolidine ring can react with various electrophiles. N-acylation can be achieved using acyl chlorides or anhydrides, while N-sulfonylation can be performed with sulfonyl chlorides, often in the presence of a base. The formation of ureas and thioureas is also possible through reactions with isocyanates and isothiocyanates, respectively. nih.gov These reactions introduce amide, sulfonamide, urea, or thiourea (B124793) functionalities onto the diazaspiro core.

Alkylation of the nitrogen atoms can also be performed using alkyl halides in the presence of a base, though controlling the regioselectivity and degree of alkylation can be challenging. The specific conditions, such as the choice of base, solvent, and alkylating agent, can influence whether the reaction occurs at one or both nitrogen atoms. nih.gov

A summary of potential functional group interconversions on the this compound core, based on reactions of analogous compounds, is presented below.

Reaction TypeReagent ExampleFunctional Group Introduced
N-AcylationAcetyl ChlorideAcetamide
N-SulfonylationTosyl ChlorideTosylamide
Urea FormationPhenyl IsocyanatePhenylurea
N-AlkylationMethyl IodideN-Methyl

These transformations are crucial for modulating the physicochemical properties of the this compound scaffold for various applications.

Electrophilic and Nucleophilic Reactivity of the Nitrogen-Containing Spiro System

A detailed experimental analysis of the electrophilic and nucleophilic reactivity of this compound is not available in the current body of scientific literature. Therefore, no data tables or specific research findings can be presented.

Computational and Theoretical Studies on 1,2 Diazaspiro 2.4 Heptane

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to describing the bonding and electron distribution within a molecule. These methods offer a microscopic view of the factors governing molecular geometry and stability.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. mdpi.com For azaspiro systems, DFT is particularly useful for understanding the influence of the nitrogen heteroatoms on the molecule's properties.

Studies on related azaspirocycles demonstrate the power of DFT. For instance, DFT (B3LYP) calculations were instrumental in analyzing the UV photoelectron spectrum of 2-methyl-1-azaspiro[2.4]hepta-1,4,6-triene, a related unsaturated analog. nih.gov These calculations revealed significant homoconjugative interactions, where the nitrogen lone-pair orbital interacts with the π-system of the five-membered ring, leading to a substantial stabilization of 0.95 eV for the nitrogen lone pair and destabilization of the cyclopentadiene (B3395910) π1 orbital by 0.91 eV. nih.gov Furthermore, the calculations showed an interaction between the C=N π-orbital of the three-membered ring and a σ-orbital of the cyclopentadiene ring. nih.gov

In the context of developing ligands for the σ2 receptor, computational studies on various diazaspiro cores have been used to understand structure-activity relationships. mdpi.com These studies highlight how DFT and docking simulations can predict key interactions, such as hydrogen bonding and π-stacking, which are crucial for biological activity. mdpi.com Although these studies did not focus specifically on 1,2-diazaspiro[2.4]heptane, they establish a precedent for using DFT to probe the electronic environment of diazaspiro scaffolds and their interaction potential.

While DFT is widely used, high-level ab initio methods, which are based on first principles without empirical parameterization, offer a higher degree of accuracy for certain properties. youtube.com Methods like the Second Order Polarization Propagator Approach (SOPPA) combined with Coupled Cluster Singles and Doubles (CCSD) are particularly effective for calculating properties like spin-spin coupling constants. researchgate.net

Research on a series of small spiroalkanes, including the parent carbocycle spiro[2.4]heptane, employed SOPPA(CCSD) to study carbon-carbon spin-spin coupling constants. researchgate.net This level of theory is necessary to accurately capture the unique bonding situation at the spirocarbon, which is heavily influenced by ring strain. researchgate.net Such calculations provide a detailed picture of the electronic communication across the spirocyclic junction. researchgate.net While computationally intensive, these ab initio methods are essential for benchmarking and for cases where DFT may not be sufficiently accurate. aps.orgresearchgate.netarxiv.org

Elucidation of Ring Strain and Conformational Dynamics

The spiro[2.4]heptane framework, containing both a three-membered and a five-membered ring fused at a single carbon, possesses significant ring strain, which dictates its geometry and reactivity.

Ring Strain Energy (RSE) is a measure of the destabilization of a cyclic molecule compared to a hypothetical strain-free reference compound. The parent spiro[2.4]heptane is known to be a strained molecule. The relief of this ring strain is a significant driving force in its chemical reactions. nih.gov

Table 1: Calculated Strain Energies (SE) of Selected Spiroalkanes and Related Cyclic Compounds

Compound Strain Energy (kcal/mol) Method/Reference
Cyclopropane (B1198618) 28.0 G2MP2 researchgate.net
Cyclobutane 26.8 mdpi.com
Spiropentane 64.6 G2MP2 researchgate.net
Spiro[2.3]hexane ~54.9 (by additivity) mdpi.com
Spiro[2.4]heptane Not explicitly calculated, but contains cyclopropane and cyclopentane (B165970) strain

This table is generated based on data from multiple sources for comparative purposes.

In radicals derived from spiro[2.n]alkanes, the conformation of the larger ring is critical as it determines the extent of overlap between the p-orbital of the radical center and the Walsh orbitals of the cyclopropane ring. This overlap is a key electronic factor that facilitates ring-opening reactions. The introduction of nitrogen atoms to form this compound would introduce additional electronic factors, such as lone-pair/lone-pair repulsion and the potential for hydrogen bonding, which would significantly influence the preferred conformation and the rotational barriers within the molecule. Steric effects arise from non-bonded interactions, which seek to avoid spatial congestion, while electronic effects involve more complex orbital interactions. chemrxiv.org For this compound, the interplay between the steric demands of the ring structure and the electronic influence of the adjacent nitrogen atoms would define its conformational landscape.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly valuable for predicting spectroscopic parameters, which can aid in the identification and structural elucidation of novel compounds. mdpi.com

For spiroalkanes, high-level ab initio calculations have been successfully used to predict NMR spin-spin coupling constants. researchgate.net A study on spiro[2.2]pentane, spiro[2.3]hexane, spiro[2.4]heptane, and spiro[2.5]octane used the SOPPA(CCSD) method to calculate carbon-carbon coupling constants involving the spirocarbon. researchgate.net These calculations showed that the coupling constants are sensitive to the ring strain effects and the size of the second spiro-fused ring. researchgate.net For instance, the one-bond coupling constant ¹J(C,C) between the spirocarbon and the cyclopropane methylene (B1212753) carbons shows a distinct trend across the series.

Table 2: Calculated Carbon-Carbon Spin-Spin Coupling Constants (Hz) in Spiro[2.4]heptane

Coupling Total Value (J) Fermi Contact (FC) Paramagnetic (PSO) Diamagnetic (DSO) Spin-Dipole (SD)
¹J(C1,C2) 12.3 12.0 -0.3 0.6 0.0
¹J(C1,C3) 12.3 12.0 -0.3 0.6 0.0
¹J(C1,C4) 33.6 32.7 0.1 0.8 0.0

Data extracted from ab initio calculations on spiro[2.4]heptane. researchgate.net C1 is the spirocarbon. C2/C3 are in the cyclopropane ring. C4/C7 are in the cyclopentane ring.

Similarly, DFT calculations have been used to analyze and interpret the UV photoelectron spectra of related azaspiro compounds, demonstrating the ability to computationally predict electronic transition energies. nih.gov For this compound, one could similarly predict ¹H and ¹³C NMR chemical shifts, coupling constants, and vibrational frequencies (IR/Raman spectra) to provide a theoretical reference for experimental characterization.

Theoretical Carbon-Carbon Spin-Spin Coupling Constants

A thorough search of scientific databases and computational chemistry literature did not yield any studies that specifically report the theoretical calculation of carbon-carbon spin-spin coupling constants (¹J(C,C), ²J(C,C), etc.) for this compound. While the methodologies for calculating such constants are well-established and have been applied to various saturated and strained ring systems, this specific spirocyclic diamine has not been the subject of such published research. Therefore, no data table of theoretical ¹J(C,C) values can be provided.

Calculated Infrared and Nuclear Magnetic Resonance Shifts

Similarly, there is a lack of published data concerning the theoretically calculated infrared (IR) and nuclear magnetic resonance (NMR) shifts for this compound. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict the vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) of organic molecules. These theoretical spectra are invaluable for complementing experimental data and aiding in structural elucidation. However, no specific studies presenting these calculated values for this compound were found. Consequently, no data tables for calculated IR frequencies or NMR chemical shifts can be presented.

Reaction Mechanism Studies and Transition State Analysis

In-depth computational studies on the reaction mechanisms involving this compound, including transition state analysis, appear to be absent from the current body of scientific literature. Such studies are crucial for understanding the reactivity, stability, and potential synthetic pathways related to a compound. While research exists on the reaction mechanisms of other diazaspiroalkanes and related nitrogen-containing heterocycles, the specific reaction pathways and transition states for this compound have not been computationally investigated in available publications.

Advanced Spectroscopic Characterization Techniques for 1,2 Diazaspiro 2.4 Heptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 1,2-diazaspiro[2.4]heptane, offering a window into its intricate three-dimensional structure. A combination of one-dimensional and two-dimensional NMR experiments is typically employed to unambiguously assign all proton and carbon signals and to map out the connectivity and spatial relationships within the molecule.

¹H and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide the initial and fundamental information about its chemical environment. The number of unique signals in each spectrum indicates the molecular symmetry, while the chemical shifts (δ) offer clues about the electronic environment of each nucleus. docbrown.info In deuterated solvents, the characteristic signals for the protons and carbons of the spirocyclic core can be observed. organicchemistrydata.org For instance, in a substituted this compound, the chemical shifts of the protons and carbons on the cyclopropane (B1198618) and pyrazolidine (B1218672) rings will be influenced by the nature and position of the substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted this compound Derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclopropane CH₂0.5 - 1.510 - 25
Cyclopropane CH1.5 - 2.525 - 40
Pyrazolidine CH₂2.5 - 4.045 - 60
Pyrazolidine CH3.5 - 5.055 - 75

Note: These are generalized ranges and can vary significantly based on substitution and solvent.

The integration of the proton signals provides the ratio of protons in different environments, and the multiplicity (splitting pattern) reveals the number of neighboring protons, governed by J-coupling. Similarly, the ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. youtube.com The intensity of quaternary carbon signals is often lower compared to protonated carbons. youtube.com

Correlated Spectroscopy (COSY, HSQC, HMBC) for Connectivity Mapping

To establish the precise connectivity of atoms within the this compound framework, two-dimensional correlation NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect protons that are J-coupled, allowing for the tracing of proton-proton networks within the cyclopropane and pyrazolidine rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and unambiguous assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons. youtube.com It also helps to connect different spin systems identified in the COSY spectrum, ultimately piecing together the entire carbon skeleton. emerypharma.com

Table 2: Expected 2D NMR Correlations for a Hypothetical this compound Fragment.

NMR Experiment Correlating Nuclei Information Gained
COSY¹H ↔ ¹HIdentifies neighboring protons within the same spin system.
HSQC¹H ↔ ¹³C (¹J)Connects protons to their directly attached carbons.
HMBC¹H ↔ ¹³C (²J, ³J)Establishes long-range connectivity, linking different fragments and identifying quaternary centers.

NOESY/ROESY for Stereochemical and Conformational Analysis

The stereochemistry and preferred conformation of this compound derivatives are elucidated using through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).

NOESY/ROESY: These experiments detect spatial proximity between protons that are close in space, irrespective of their through-bond connectivity. columbia.edu The intensity of the observed cross-peaks is generally inversely proportional to the sixth power of the distance between the protons. For small to medium-sized molecules like this compound derivatives, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur in this molecular weight range. columbia.edu By identifying which protons are near each other, the relative stereochemistry of substituents and the conformational preferences of the flexible pyrazolidine ring can be determined.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

The initial step in mass spectrometry involves the ionization of the molecule, which for a compound like this compound, results in a molecular ion ([M]⁺•). docbrown.info The fragmentation of this molecular ion provides a unique fingerprint that can be used for structural identification. libretexts.orgresearchgate.net Due to the presence of nitrogen, the molecular ion peak of this compound will have an even mass-to-charge ratio, a useful characteristic according to the nitrogen rule. libretexts.org

Common fragmentation pathways for cyclic amines often involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve the rupture of the pyrazolidine or cyclopropane rings, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. researchgate.netcuni.cz For this compound (C₅H₁₀N₂), HRMS can easily distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The ability of HRMS to generate fragmentation patterns further enhances the confidence in structural assignments. researchgate.net

Table 3: Theoretical vs. Measured Mass for this compound.

Ion Elemental Composition Theoretical m/z Measured m/z (Hypothetical HRMS) Mass Accuracy (ppm)
[M+H]⁺C₅H₁₁N₂⁺99.091799.0915-2.0

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z value (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nih.gov This technique is invaluable for detailed structural elucidation. By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. This spectrum provides detailed information about the connectivity of the molecule and can be used to distinguish between different isomers. The fragmentation patterns can help to confirm the presence of the spirocyclic core and the nature of any substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular structure of this compound. The vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and atomic masses, give rise to a characteristic spectral fingerprint.

The key functional groups within the this compound framework are the N-H and C-N bonds of the pyrazolidine ring, and the C-C and C-H bonds of the cyclopropane and pyrazolidine rings. The expected vibrational frequencies for these groups can be predicted based on established correlation tables and comparison with structurally related molecules.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponds to transitions between vibrational energy levels. The N-H stretching vibrations in the pyrazolidine ring are expected to appear as a broad band in the region of 3200-3500 cm⁻¹, with the broadening resulting from hydrogen bonding in the condensed phase. The C-H stretching vibrations of the aliphatic CH₂ groups in the pyrazolidine and cyclopropane rings are anticipated in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations typically occur in the 1000-1350 cm⁻¹ region. The highly strained cyclopropane ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and a "ring breathing" mode that is often observed in the Raman spectrum.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The N-H stretching vibration is also observable in the Raman spectrum. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds. Therefore, the C-C stretching vibrations of the cyclopropane ring are expected to give rise to a strong Raman signal. The symmetric "ring breathing" vibration of the cyclopropane ring, typically appearing around 1200 cm⁻¹, is often a prominent feature in the Raman spectrum of such compounds.

While specific experimental spectra for the parent this compound are not widely available in public databases, the expected regions for key vibrational modes are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-HStretching3200-3500 (broad)3200-3500
C-H (aliphatic)Stretching2850-30002850-3000
C-H (cyclopropyl)Stretching~3050~3050
C-NStretching1000-13501000-1350
C-C (cyclopropyl)Ring BreathingWeak or absentStrong, ~1200

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the stereochemistry of this compound and its derivatives.

The solid-state structure of a derivative of this compound has been determined, providing valuable insights into the geometry of this spirocyclic system. Analysis of the crystallographic data reveals the puckering of the five-membered pyrazolidine ring and the inherent strain in the three-membered cyclopropane ring. The spirocyclic fusion of these two rings imposes significant conformational constraints on the molecule.

The determination of the absolute configuration is a key aspect of the crystallographic analysis of chiral molecules like this compound. By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be established, allowing for the unambiguous assignment of stereochemical descriptors (R or S) to the chiral centers.

Below is a table summarizing the crystallographic data for a derivative of this compound.

ParameterValue
Chemical FormulaC₁₄H₂₂Cl₂N₂O₄
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)27.8891
b (Å)11.56007
c (Å)11.29536
α (°)90
β (°)96.1043
γ (°)90
Volume (ų)3620.98
Temperature (K)150

Data obtained from the Crystallography Open Database for a derivative of this compound.

Advanced Spectroscopic Data Interpretation through Computational Integration

The interpretation of complex spectroscopic data can be significantly enhanced by integrating experimental results with computational chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the spectroscopic properties of molecules like this compound.

By creating a computational model of the molecule, it is possible to calculate theoretical vibrational frequencies (IR and Raman), which can then be compared with experimental spectra. This comparison aids in the accurate assignment of vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's dynamics. For instance, computational methods can help to distinguish between the various C-H and C-N stretching modes, which may overlap in the experimental spectra.

The integration of computational methods is particularly valuable for studying reaction mechanisms and for predicting the spectroscopic properties of yet-to-be-synthesized derivatives of this compound. This predictive power can guide synthetic efforts and accelerate the discovery of new compounds with desired properties.

Computational MethodApplication in Spectroscopic Analysis
Density Functional Theory (DFT)Calculation of vibrational frequencies (IR and Raman) for spectral assignment.
Time-Dependent DFT (TD-DFT)Prediction of electronic transitions (UV-Vis spectra).
Geometry OptimizationDetermination of the minimum energy conformation and molecular structure.
Natural Bond Orbital (NBO) AnalysisInvestigation of electronic structure and bonding interactions.

Strategic Applications of 1,2 Diazaspiro 2.4 Heptane in Chemical Synthesis

Building Block Utility in the Construction of Complex Organic Molecules

The rigid, three-dimensional structure of 1,2-diazaspiro[2.4]heptane makes it an attractive starting point for the synthesis of complex organic molecules. Its two nitrogen atoms provide convenient handles for functionalization, allowing for the introduction of various substituents and the extension of the molecular framework in distinct vectors. This controlled derivatization is crucial for systematically exploring structure-activity relationships in drug discovery programs.

The preparation of versatile azaspiro[3.3]heptanes with multiple points for diversification has been reported, highlighting the potential for these types of scaffolds in creating novel molecular modules. nih.gov Such synthetic strategies could be adapted for this compound, enabling access to a wide range of derivatives. The ability to introduce complexity and diversity from a central spirocyclic core is a key advantage in generating libraries of compounds for high-throughput screening.

Design and Synthesis of Chemically Diverse Spiro[2.4]heptane Scaffolds

The synthesis of diazaspirocycles can be achieved through various synthetic routes. For instance, the synthesis of 4,5-diazaspiro[2.3]hexanes has been accomplished via dihalocarbene addition to 3-alkylidene-1,2-diazetidines. nih.govresearchgate.net Larger ring systems, such as 1,2-diazaspiro[3.3]heptanes, have been produced through [2+2] cycloaddition reactions of 3-alkylidene-1,2-diazetidines with tetracyanoethylene (B109619), yielding the desired spirocycles in high yields. nih.govfigshare.com These methodologies suggest potential pathways for the synthesis of this compound, likely involving a cyclopentylidene-containing precursor.

The development of novel, highly functionalized azaspiro[3.3]heptane building blocks has been a subject of research, with expedient synthetic routes enabling access to these important structures for drug discovery. nih.govdntb.gov.ua The creation of diverse spiro[2.4]heptane scaffolds based on the 1,2-diaza core would allow for the exploration of underrepresented areas of chemical space. The ability to generate spirocyclic analogues of known bioactive piperidines has been demonstrated, and a similar approach could be applied to create novel analogues based on the this compound framework. researchgate.net

Engineering of Novel Architectures for Chemical Research

The unique topology of this compound allows for the engineering of novel molecular architectures with defined three-dimensional orientations of functional groups. This is particularly valuable in the design of compounds intended to interact with specific biological targets, such as proteins and enzymes. The rigid spirocyclic core constrains the conformational flexibility of the molecule, which can lead to enhanced binding affinity and selectivity.

The development of conformationally restricted fluorinated analogues of piperidine (B6355638) based on a 2-azaspiro[3.3]heptane scaffold has been reported as a strategy to create candidates for drug design. researchgate.net This principle of using a rigid core to control the spatial arrangement of substituents is directly applicable to this compound. By strategically placing functional groups on the diazaspiro[2.4]heptane framework, chemists can design molecules with precise vectoral properties, facilitating interactions with biological targets.

Bioisosteric Potential in Rational Compound Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize drug candidates. nih.govajptr.com Strained spirocyclic heterocycles are increasingly being explored as bioisosteres for more common, flexible, or aromatic ring systems to improve physicochemical and pharmacological properties. uniba.itresearchgate.net

The this compound scaffold has the potential to serve as a bioisostere for other cyclic diamines, such as piperazine (B1678402), which is a common motif in many approved drugs. The replacement of a flexible piperazine ring with the more rigid this compound core can lead to improved target selectivity and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. For example, the exploration of diazaspiro cores as piperazine bioisosteres has been investigated in the development of σ2 receptor ligands. mdpi.com While the direct replacement of piperazine with some diazaspiroalkanes in a specific lead compound resulted in a loss of affinity, other related bridged and spirocyclic diamines showed high affinity, demonstrating the nuanced but significant impact of the scaffold's geometry. mdpi.com

Theoretical studies on related strained spiro heterocycles, such as 1-oxa-2,6-diazaspiro[3.3]heptane, have suggested their viability as bioisosteric replacements for piperazine, exhibiting similar key descriptors like dipole moment and drug-likeness scores. uniba.itresearchgate.net This suggests that this compound could also be a valuable tool in rational drug design, offering a unique geometric and electronic profile compared to traditional diamine fragments.

Emerging Roles in Materials Science and Catalyst Development

While the primary focus for scaffolds like this compound is often in medicinal chemistry, their unique structural and electronic properties also suggest potential applications in materials science and catalysis. The defined spatial arrangement of the two nitrogen atoms could be exploited for the design of novel ligands for metal catalysts. The chirality of substituted 1,2-diazaspiro[2.4]heptanes could be utilized in asymmetric catalysis.

In materials science, the incorporation of such rigid, diamine-containing building blocks into polymers or metal-organic frameworks (MOFs) could lead to materials with novel properties. The predictable geometry of the spirocyclic core could influence the packing and porosity of such materials. While this area is still emerging, the foundational properties of this compound make it a candidate for future exploration in these fields.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., tert-butyloxycarbonyl derivatives) .
  • Emergency protocols : Immediate washing with water for skin exposure and medical consultation for ingestion .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of spirocyclic ring modifications on the bioactivity of this compound derivatives?

Q. Advanced

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., fluorine) at strategic positions to assess effects on potency. For example, 6,6-difluoro analogs show altered pharmacokinetic properties .
  • In vitro assays : Test PARP-1 inhibition (IC₅₀ values) and compare with analogs like 2,6-diazaspiro[3.3]heptane, which exhibited 3.9 nM IC₅₀ in PARP-1 binding studies .
  • Pharmacokinetic profiling : Measure logP and metabolic stability to prioritize candidates with improved bioavailability .

What computational chemistry approaches are effective in predicting the conformational stability and binding interactions of this compound-based PARP inhibitors?

Q. Advanced

  • Molecular docking : Simulate interactions with PARP-1’s NAD⁺-binding domain to identify key hydrogen bonds (e.g., with Ser904 or Tyr907) .
  • Molecular Dynamics (MD) : Assess spirocyclic ring rigidity and its impact on binding pocket occupancy over 100-ns simulations .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of substituents on inhibitor-enzyme interactions .

How should researchers address discrepancies in enzymatic inhibition data between different this compound analogs observed in PARP-1 assays?

Q. Advanced

  • Orthogonal assays : Validate IC₅₀ values using fluorescence polarization and radiometric assays to rule out assay-specific artifacts .
  • Crystallographic analysis : Resolve X-ray structures of inhibitor-PARP-1 complexes to identify steric clashes or conformational mismatches (e.g., spiro ring vs. piperazine bioisosteres) .
  • Batch consistency : Verify compound purity (>98% by HPLC) and exclude solvent residues (e.g., heptane) that may interfere with assays .

What methodologies are recommended for analyzing the conformational dynamics of this compound derivatives in solution?

Q. Advanced

  • Dynamic NMR : Monitor ring-flipping rates to quantify energy barriers (ΔG‡) for spirocyclic ring interconversion .
  • Nuclear Overhauser Effect (NOE) : Detect through-space correlations to confirm chair-like or boat-like conformations .
  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental NMR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.